molecular formula C11H10Cl2N4 B4974206 N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine

N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine

Cat. No. B4974206
M. Wt: 269.13 g/mol
InChI Key: YTLFOMKQROYDRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine, also known as PD 0332991, is a small molecule inhibitor that targets cyclin-dependent kinases 4 and 6 (CDK4/6). The compound has been extensively studied for its potential in cancer treatment, specifically in breast cancer. In

Mechanism of Action

N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 targets CDK4/6, which are key regulators of the cell cycle. The compound inhibits the activity of CDK4/6, leading to cell cycle arrest and inhibition of cancer cell growth. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been shown to induce senescence in cancer cells, which prevents them from dividing and spreading.
Biochemical and Physiological Effects
N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. The compound has been found to induce G1 cell cycle arrest in cancer cells, leading to apoptosis and inhibition of cancer cell growth. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been shown to inhibit the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle.

Advantages and Limitations for Lab Experiments

N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce cell cycle arrest. However, the compound has some limitations, such as its low solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991. One area of research is the development of more potent and selective CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict the response to N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 in cancer patients. Additionally, the combination of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 with other cancer drugs is an area of ongoing research, as well as the investigation of the compound's potential in other types of cancer.

Synthesis Methods

The synthesis of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 involves a series of chemical reactions starting from 2,5-dichloroaniline and 6-methyl-2,4-pyrimidinediamine. The final product is obtained through a coupling reaction with a palladium catalyst. The synthesis of N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has been extensively studied for its potential in cancer treatment, specifically in breast cancer. The compound has shown promising results in preclinical studies, where it was found to inhibit the growth of cancer cells and induce cell cycle arrest. N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine 0332991 has also been studied in combination with other cancer drugs, such as tamoxifen and letrozole, to improve their efficacy.

properties

IUPAC Name

4-N-(2,5-dichlorophenyl)-6-methylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4/c1-6-4-10(17-11(14)15-6)16-9-5-7(12)2-3-8(9)13/h2-5H,1H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLFOMKQROYDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,5-dichlorophenyl)-6-methyl-2,4-pyrimidinediamine

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